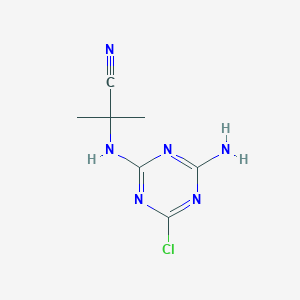

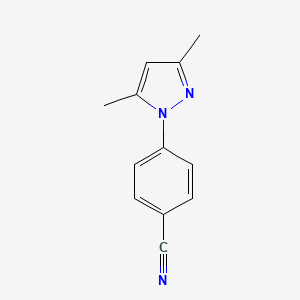

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile

Vue d'ensemble

Description

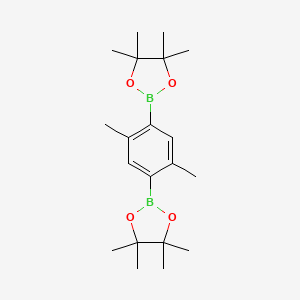

“4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile” is a chemical compound with the empirical formula C13H13N3. It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The molecular weight of “this compound” is 211.26 . The SMILES string representation of its structure is N#CC(C=C1)=CC=C1CN(C©=C2)N=C2C . Further structural properties such as energy, vibrational frequency, ground state transitions, (1)H and (13)C NMR chemical shifts, NBO analysis and hyperpolarizability have been computed by DFT (Density Functional Theory) method .Physical And Chemical Properties Analysis

“this compound” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Applications De Recherche Scientifique

Synthesis and Characterization

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile, part of the pyrazole family, has been a subject of interest in various scientific research areas. It has been synthesized and characterized, revealing its potential as a ligand in inorganic chemistry. The robustness of its conjugated structure formed by the pyrazole and benzonitrile rings is a noteworthy feature. Different substituents on the phenyl ring appear to have minimal effects on the bond distances within this robust structure (Faundez-Gutierrez et al., 2014).

Applications in Material Science

Further research has delved into the synthesis and characterization of metallomacrocyclic palladium(II) complexes with hybrid pyrazole ligands. These studies highlight the potential of this compound derivatives in material sciences, specifically in the formation of monomeric and dimeric complexes based on the solvent used. This opens up avenues for applications in various fields, including catalysis and materials science (Guerrero et al., 2008).

Spectroscopy and Molecular Structure Analysis

The molecular structure and spectroscopic properties of certain derivatives have been extensively studied. The application of techniques like DFT (Density Functional Theory) reveals insights into the molecular architecture and optoelectronic properties of these compounds. Such studies are crucial in understanding the reactivity and properties of these compounds, further contributing to fields like organic electronics and photonics (Bharathi & Santhi, 2017).

Corrosion Inhibition

Interestingly, derivatives of this compound have shown potential as corrosion inhibitors. Theoretical studies using DFT have been conducted to elucidate the inhibition efficiencies and reactive sites of these compounds. This indicates the potential utility of these compounds in the field of industrial maintenance and materials preservation, helping prevent corrosion in various environments (Wang et al., 2006).

Mécanisme D'action

Target of Action

Similar compounds have been shown to exhibit potent inhibitory activity against brd4 . BRD4, or Bromodomain-containing protein 4, is a protein that plays a key role in the regulation of gene expression.

Mode of Action

Based on its potential target brd4, it can be inferred that the compound might interact with the bromodomains of brd4, thereby inhibiting its function and leading to changes in gene expression .

Biochemical Pathways

Given its potential target, it can be hypothesized that the compound may affect pathways related to gene expression and cellular proliferation .

Result of Action

Similar compounds have shown marked antitumor activity against various cell lines , suggesting that this compound may also have potential anticancer effects.

Analyse Biochimique

Biochemical Properties

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine. This interaction is crucial in understanding the compound’s potential therapeutic applications in neurological disorders.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell signaling pathways, particularly those involving the cholinergic system . By inhibiting acetylcholinesterase, this compound increases acetylcholine levels, which in turn affects gene expression and cellular metabolism. Additionally, this compound has been observed to induce oxidative stress in certain cell types, leading to changes in cellular function and viability.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly acetylcholinesterase . The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This inhibition results in increased acetylcholine levels, which can modulate various physiological processes. Furthermore, this compound has been shown to affect gene expression by altering the transcriptional activity of certain genes involved in oxidative stress response and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of oxidative stress and enzyme inhibition

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function by increasing acetylcholine levels . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of acetylcholine . The compound’s interaction with acetylcholinesterase affects the metabolic flux of acetylcholine, leading to changes in metabolite levels. Additionally, this compound has been shown to interact with other enzymes involved in oxidative stress response, further influencing cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound has been observed to accumulate in certain tissues, particularly those with high acetylcholinesterase activity. This selective distribution is crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with acetylcholinesterase and other biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-9-7-10(2)15(14-9)12-5-3-11(8-13)4-6-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXLPDNFEZIQBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566846 | |

| Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56935-79-6 | |

| Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56935-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Methylamino)methyl]benzoic acid](/img/structure/B1354855.png)

![[1,1'-Biphenyl]-2,4,4'-triamine](/img/structure/B1354867.png)

![Spiro[cyclopropane-1,3'-indoline]](/img/structure/B1354872.png)

![Bicyclo[2.2.1]hept-5-en-2-yl methacrylate](/img/structure/B1354879.png)